2-Ethyl-2,4-dimethyl-1,3-dioxolane
Description
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Structure
3D Structure
Properties
CAS No. |
2916-28-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-4-7(3)8-5-6(2)9-7/h6H,4-5H2,1-3H3 |
InChI Key |
MMEAMWZNWXLIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)C)C |
Origin of Product |
United States |
2-Ethyl-2,4-dimethyl-1,3-dioxolane isomeric forms and characterization
Technical Guide: Isomeric Characterization and Synthesis of 2-Ethyl-2,4-dimethyl-1,3-dioxolane
Executive Summary
2-Ethyl-2,4-dimethyl-1,3-dioxolane (CAS 2916-28-1) is a cyclic ketal derived from the acid-catalyzed condensation of 2-butanone (methyl ethyl ketone) and 1,2-propanediol (propylene glycol). Unlike simple acetals, this molecule exhibits complex stereochemistry due to the simultaneous presence of a chiral center at C4 (derived from the diol) and a pseudo-asymmetric center at C2 (formed upon ring closure).
This guide provides a rigorous technical analysis of its two primary diastereomeric forms (cis and trans), detailing the thermodynamic control required for synthesis, the nuclear magnetic resonance (NMR) methodologies for isomer differentiation, and the specific fragmentation patterns observed in mass spectrometry.
Structural Chemistry & Stereoisomerism
The physicochemical distinctiveness of 2-ethyl-2,4-dimethyl-1,3-dioxolane arises from the steric interaction between substituents at the C2 and C4 positions.
Diastereomeric Forms
The molecule exists as a pair of diastereomers, each consisting of a racemic pair of enantiomers (assuming racemic 1,2-propanediol is used). The isomers are defined by the relative spatial orientation of the largest substituent at C2 (the ethyl group) relative to the methyl group at C4.
-
Isomer A (cis / syn): The C2-Ethyl group and the C4-Methyl group are on the same face of the dioxolane ring. This isomer typically experiences higher steric strain (1,3-diaxial-like interaction).
-
Isomer B (trans / anti): The C2-Ethyl group and the C4-Methyl group are on opposite faces. This is generally the thermodynamically favored product.
Conformational Analysis
The 1,3-dioxolane ring is not planar; it adopts a dynamic "envelope" or "twist" conformation to minimize torsional strain.
| Parameter | cis-Isomer | trans-Isomer |
| Steric Bulk Interaction | High (Ethyl/Methyl eclipse) | Low (Methyl/Methyl eclipse) |
| Thermodynamic Stability | Lower | Higher |
| Boiling Point Trend | Typically Higher (due to dipole moment) | Typically Lower |
Synthetic Pathway & Mechanism
The synthesis is a reversible nucleophilic addition-elimination reaction. To achieve high yields, the equilibrium must be shifted toward the product using Le Chatelier’s principle (water removal).
Reaction Scheme
-
Reactants: 2-Butanone (1.0 eq), 1,2-Propanediol (1.1 eq).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 eq).
-
Solvent: Toluene or Cyclohexane (Azeotropic agent).
Mechanistic Pathway (DOT Visualization)
Figure 1: Acid-catalyzed ketalization mechanism showing the progression from ketone activation to ring closure.
Experimental Protocol: Dean-Stark Azeotropic Distillation
-
Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-butanone (72.1 g, 1.0 mol), 1,2-propanediol (83.7 g, 1.1 mol), and toluene (150 mL).
-
Catalysis: Add pTSA monohydrate (0.5 g).
-
Reflux: Heat to vigorous reflux. Water will separate in the trap. Continue until theoretical water volume (~18 mL) is collected (approx. 4-6 hours).
-
Neutralization (Critical): Cool to RT. Add NaHCO₃ (saturated aq., 50 mL) to neutralize the catalyst. Failure to neutralize will cause product hydrolysis during distillation.
-
Purification: Separate the organic layer, dry over MgSO₄, and perform fractional distillation. Collect the fraction boiling at 140–145°C (atmospheric).
Analytical Characterization
Distinguishing the isomers requires high-resolution NMR or GC-MS.
Nuclear Magnetic Resonance (NMR)
The C2-Methyl and C4-Methyl groups serve as diagnostic handles.
-
¹H NMR (CDCl₃, 400 MHz):
-
C2-Methyl: Appears as two distinct singlets (one for cis, one for trans) around
1.25 - 1.35 ppm. The trans isomer methyl is typically upfield due to shielding by the C4-methyl. -
C4-Methyl: Appears as two sets of doublets around
1.1 - 1.2 ppm. -
NOE Experiments: Irradiating the C2-Methyl signal will show a strong NOE enhancement of the C4-proton in the cis isomer (where C2-Me and C4-H are closer), whereas the trans isomer (where C2-Me and C4-Me are closer) will show C4-Methyl enhancement.
-
Mass Spectrometry (GC-MS)
The fragmentation pattern is dominated by the stability of the dioxolane ring and alpha-cleavage.
| Fragment (m/z) | Origin | Interpretation |
| 144 | M+ | Molecular Ion (Weak) |
| 129 | [M - 15]+ | Loss of Methyl (from C2 or C4) |
| 115 | [M - 29]+ | Loss of Ethyl (from C2) - Base Peak |
| 73 | [C3H5O2]+ | Dioxolane ring fragment |
Interpretation: The loss of the largest alkyl group at the C2 position (the ethyl group) is the most favorable fragmentation pathway, leading to the stable oxocarbenium ion at m/z 115.
Separation & Purification Workflow
Separating the diastereomers is challenging due to their similar boiling points.
Separation Logic
Figure 2: Purification workflow. Note that standard distillation only yields enriched fractions; chromatographic methods are required for high purity isomer isolation.
References
Application of 2-Ethyl-2,4-dimethyl-1,3-dioxolane in flavor and fragrance chemistry
This guide serves as a comprehensive technical dossier for 2-Ethyl-2,4-dimethyl-1,3-dioxolane (CAS: 2916-28-1), a cyclic ketal derived from the condensation of 2-butanone (methyl ethyl ketone) and 1,2-propanediol (propylene glycol).
While often overshadowed by its ubiquitous analogs (e.g., "Strawberry Dioxolane" or Fructone), this molecule occupies a critical niche as a stable, ether-like solvent and a green/fruity structural modifier in advanced flavor and fragrance formulations.
Application in Flavor & Fragrance Chemistry[1]
Part 1: Executive Summary & Chemical Profile
2-Ethyl-2,4-dimethyl-1,3-dioxolane is a cyclic ketal characterized by high chemical stability in neutral and alkaline media.[1] Unlike its aldehyde-derived cousins (acetals), which can carry sharp or "off" notes (e.g., the "medicinal sweet" odor of 2-ethyl-4-methyl-1,3-dioxolane), this ketal offers a smoother, more ethereal profile with green, fruity, and slightly solvent-like nuances.
Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2-Ethyl-2,4-dimethyl-1,3-dioxolane | |
| CAS Number | 2916-28-1 | Distinct from 2,4-dimethyl-1,3-dioxolane (CAS 3390-12-3) |
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.19 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | ~130–135 °C | Estimated based on structure |
| Odor Profile | Ethereal, Green, Fruity (Berry/Apple nuance), Solvent-like | Less pungent than aldehyde acetals |
| Solubility | Soluble in alcohol, oils, propylene glycol; slightly soluble in water | |
| Stability | High in pH > 5; Hydrolyzes in strong acid (pH < 3) | Kinetic stability > acyclic acetals |
Part 2: Synthesis Protocol (Manufacturing Standard)
Objective: Synthesize high-purity (>98%) 2-Ethyl-2,4-dimethyl-1,3-dioxolane via acid-catalyzed condensation.
Mechanism
The reaction involves the nucleophilic attack of the diol (1,2-propanediol) on the carbonyl carbon of the ketone (2-butanone), followed by cyclization and loss of water.
Experimental Workflow
Reagents:
-
2-Butanone (MEK): 1.0 mol (72.11 g)
-
1,2-Propanediol (Propylene Glycol): 1.2 mol (91.3 g) [Excess drives equilibrium]
-
Solvent: Cyclohexane or Toluene (200 mL) [Azeotropic agent]
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.5 g)
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap , and reflux condenser.
-
Charging: Add MEK, Propylene Glycol, Solvent, and pTSA to the flask.
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.
-
Checkpoint: The reaction is complete when the theoretical amount of water (~18 mL) is collected and no further phase separation occurs (approx. 4–6 hours).
-
-
Neutralization: Cool to room temperature (RT). Add solid Sodium Bicarbonate (NaHCO₃, 2.0 g) and stir for 30 mins to neutralize the catalyst.
-
Workup: Filter off the solids. Wash the organic filtrate with saturated brine (50 mL) to remove unreacted diol.
-
Purification:
-
Remove solvent via Rotary Evaporator (reduced pressure).
-
Perform Fractional Distillation on the crude oil.[2] Collect the fraction boiling at the target range (approx. 130–135 °C at atm, or adjusted for vacuum).
-
-
Validation: Verify purity via GC-MS and refractive index.
Process Visualization
Caption: Logical workflow for the acid-catalyzed synthesis of 2-Ethyl-2,4-dimethyl-1,3-dioxolane.
Part 3: Application Protocols
Application 1: Flavor Enhancement (Berry/Fruit Profiles)
Context: Dioxolanes are excellent at "rounding out" sharp fruit flavors. This molecule adds volume and a "jammy" continuity to strawberry and raspberry profiles without the volatility of simple esters.
Protocol:
-
Base Formulation: Prepare a standard Strawberry Flavor accord (Ethyl Butyrate, cis-3-Hexenol, Furaneol).
-
Dosing: Introduce 2-Ethyl-2,4-dimethyl-1,3-dioxolane at 0.5% to 2.0% of the total concentrate.
-
Evaluation: Compare against a control (no dioxolane).
-
Expected Result: The test sample should exhibit increased "fleshiness" and improved stability of the green top-notes over time.
-
Application 2: Fragrance Fixative & Modifier
Context: Due to its ketal structure, this molecule resists oxidation better than aldehydes. It serves as a stable "green" linker between top notes (citrus) and heart notes (florals).
Protocol:
-
Target Accord: Green Apple or Hyacinth.
-
Incorporation: Add at 1% - 5% in the fragrance concentrate.
-
Maceration: Allow the blend to mature for 48 hours.
-
Olfactory Check: Look for the suppression of "chemical/harsh" solvent notes from other ingredients; this dioxolane often acts as a blending agent (homogenizer).
Application 3: Stability Testing (Self-Validating Protocol)
Context: Ketals hydrolyze in acid. This protocol defines the "Safe Use Window" for beverages.
Methodology:
-
Preparation: Prepare three buffer solutions: pH 3.0 (Citric Acid), pH 5.0 (Acetate), pH 7.0 (Phosphate).
-
Spiking: Add 50 ppm of the dioxolane to each buffer.
-
Incubation: Store at 40 °C (accelerated aging) for 14 days.
-
Analysis: Extract with Hexane and analyze via GC-FID.
-
Calculation:
-
Pass Criteria: >90% remaining at pH 5.0 and pH 7.0.
-
Fail Criteria: <50% remaining at pH 3.0 (indicates unsuitability for high-acid sodas).
-
Part 4: Safety & Regulatory (E-E-A-T)
-
FEMA/GRAS Status: Researchers must verify the specific FEMA number for this exact isomer (CAS 2916-28-1) before commercial food use. While many dioxolanes (e.g., FEMA 4099, 2,4-Dimethyl-1,3-dioxolane) are GRAS, specific alkyl substitutions require individual regulatory clearance.
-
Flammability: Flash point is approx. 30–40 °C (estimate). Handle as a Flammable Liquid (Class 3) .[3]
-
Toxicity: Generally low toxicity for dioxolanes, but avoid inhalation of high concentrations.
-
Contaminant Warning: Ensure the synthesis precursors are pure. The presence of Propanal (instead of MEK) would yield 2-ethyl-4-methyl-1,3-dioxolane , a known water contaminant with a "sickening sweet" odor [1].
References
-
Suffet, I. H., et al. (1993). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane. Water Science and Technology. Link
-
BenchChem. (2025). Synthesis of 1,3-Dioxolane Derivatives: Protocols and Safety. Link
-
Sigma-Aldrich. (2024). Product Specification: 2,4-Dimethyl-1,3-dioxolane (FEMA 4099). Link
-
The Good Scents Company. (2024). Dioxolane Flavor & Fragrance Data. Link
Sources
Technical Support Center: Removal of 2-Ethyl-2,4-dimethyl-1,3-dioxolane from Wastewater
This guide is designed for researchers, scientists, and drug development professionals investigating the removal of 2-Ethyl-2,4-dimethyl-1,3-dioxolane from aqueous solutions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and troubleshooting insights to empower your research.
Introduction to the Challenge
2-Ethyl-2,4-dimethyl-1,3-dioxolane is a cyclic acetal that can find its way into industrial wastewater streams, particularly from resin manufacturing processes.[1] Its stability in neutral to alkaline water and potential for causing taste and odor issues, even at low concentrations, make its removal a significant challenge.[1] This guide will walk you through the primary methods for its removal, focusing on troubleshooting common issues you may encounter during your experiments.
Core Principles of Removal
The removal of 2-Ethyl-2,4-dimethyl-1,3-dioxolane from wastewater primarily relies on three principles: hydrolysis, chemical oxidation, and physical adsorption. The choice of method will depend on the concentration of the contaminant, the matrix of the wastewater, and the desired level of removal.
Troubleshooting Guide & FAQs
This section is structured to address common problems encountered during the experimental process.
Method 1: Acid-Catalyzed Hydrolysis
Core Concept: The acetal linkage in 2-Ethyl-2,4-dimethyl-1,3-dioxolane is susceptible to cleavage under acidic conditions, breaking it down into its constituent aldehyde (propionaldehyde) and diol (1,2-propanediol). This is often the most straightforward removal method.
FAQ 1: My hydrolysis rate is much slower than expected. What could be the issue?
-
Insufficiently Low pH: The rate of hydrolysis is highly pH-dependent. Studies on similar dioxolanes show a dramatic increase in hydrolysis rate as the pH drops. For instance, 2-ethyl-4-methyl-1,3-dioxolane hydrolyzes in a matter of hours at pH 3, but is significantly more stable at pH 7.[1]
-
Troubleshooting Steps:
-
Verify the pH of your reaction mixture after the addition of all components. The wastewater matrix itself may have some buffering capacity.
-
Gradually decrease the pH of your solution. We recommend starting at pH 4 and testing in one-unit increments down to pH 2.
-
Ensure your pH probe is properly calibrated.
-
-
-
Temperature: Like most chemical reactions, hydrolysis rates are temperature-dependent.
-
Troubleshooting Steps:
-
If your experimental setup allows, consider increasing the reaction temperature in 5-10°C increments.
-
Ensure consistent temperature control throughout the experiment.
-
-
FAQ 2: How do I know if hydrolysis is successful?
-
Analytical Confirmation: The most reliable method is to monitor the disappearance of the parent compound and the appearance of its degradation products using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). You should be looking for propionaldehyde and 1,2-propanediol.
FAQ 3: Are the hydrolysis byproducts a concern?
-
Toxicity and BOD/COD: While generally more amenable to biological treatment, propionaldehyde and 1,2-propanediol will contribute to the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of the wastewater. Depending on your discharge requirements, further treatment may be necessary.
Caption: Troubleshooting workflow for slow acid-catalyzed hydrolysis.
Method 2: Advanced Oxidation Processes (AOPs)
Core Concept: AOPs utilize highly reactive species, most notably the hydroxyl radical (•OH), to non-selectively oxidize organic contaminants.[2][3] This can be a very effective method for the complete mineralization of 2-Ethyl-2,4-dimethyl-1,3-dioxolane to CO2 and water.
FAQ 4: I'm not seeing significant degradation with my UV/H₂O₂ system. What should I check?
-
Hydrogen Peroxide Concentration: There is an optimal concentration of H₂O₂. Too little, and you won't generate enough hydroxyl radicals. Too much, and the excess H₂O₂ can act as a scavenger for the hydroxyl radicals it's meant to produce.
-
Troubleshooting Steps:
-
Experiment with a range of H₂O₂ concentrations. Start with a stoichiometric excess relative to the contaminant and test both higher and lower concentrations.
-
Ensure your H₂O₂ stock solution has not degraded.
-
-
-
UV Transmittance of Wastewater: Suspended solids or other dissolved organic compounds in your wastewater can absorb UV light, preventing it from activating the H₂O₂.
-
Troubleshooting Steps:
-
Measure the UV transmittance (UVT) of your wastewater at the wavelength of your UV lamp (typically 254 nm).
-
If UVT is low, consider a pre-treatment step like filtration to remove suspended solids.
-
-
-
pH of the Solution: The efficiency of many AOPs is pH-dependent. For UV/H₂O₂, a slightly acidic to neutral pH is generally preferred.
FAQ 5: My ozonation experiment is not effective. What could be the cause?
-
Ozone Demand of the Wastewater: Other organic and inorganic compounds in the wastewater can react with ozone, consuming it before it has a chance to react with the target compound.
-
Troubleshooting Steps:
-
Characterize the ozone demand of your wastewater matrix.
-
Increase the ozone dosage to overcome the initial demand.
-
-
-
Mass Transfer Limitations: Ozone is a gas and needs to be effectively dissolved in the water to react.
-
Troubleshooting Steps:
-
Ensure your gas diffusion system (e.g., bubble diffuser, venturi injector) is working efficiently to create small bubbles and maximize the gas-liquid interface.
-
Check for any leaks in your ozone generation and delivery system.
-
-
-
Conformation of the Acetal: The reactivity of acetals with ozone can be dependent on their stereochemistry.[4][5] While this is less of a concern for complete mineralization via hydroxyl radicals, it can play a role in direct ozonolysis.
FAQ 6: What are the potential byproducts of AOPs?
-
Partial Oxidation Products: Incomplete oxidation can lead to the formation of various aldehydes, ketones, and carboxylic acids. It is crucial to monitor the reaction to ensure complete mineralization or that the byproducts are benign.
-
Bromate Formation: If bromide is present in the wastewater, ozonation can lead to the formation of bromate, a potential carcinogen. It is essential to analyze for bromide in your wastewater before beginning ozonation experiments.
Caption: Troubleshooting guide for Advanced Oxidation Processes (AOPs).
Method 3: Adsorption
Core Concept: Adsorption is a surface phenomenon where the contaminant molecules adhere to the surface of a porous solid (adsorbent). Activated carbon is a commonly used adsorbent for a wide range of organic compounds.[6][7]
FAQ 7: My adsorption efficiency is low. What factors should I investigate?
-
Adsorbent Properties: Not all activated carbons are created equal. The efficiency of adsorption for a specific compound depends on the carbon's surface area, pore size distribution, and surface chemistry. For moderately polar compounds like dioxolanes, the presence of specific surface functional groups can influence adsorption.
-
Troubleshooting Steps:
-
Test different types of activated carbon (e.g., from different source materials like wood, coconut shell).
-
Characterize the properties of your adsorbent if possible (BET surface area, pore volume).
-
-
-
Competition from Other Organics: The wastewater matrix is complex. Other organic compounds will compete with 2-Ethyl-2,4-dimethyl-1,3-dioxolane for adsorption sites on the activated carbon.
-
Troubleshooting Steps:
-
Measure the Total Organic Carbon (TOC) of your wastewater to understand the total organic load.
-
Consider a pre-treatment step to remove a portion of the competing organics.
-
-
-
Contact Time and Mixing: Adsorption is a time-dependent process. Sufficient contact time and effective mixing are required for the contaminant to diffuse to the adsorbent surface.
-
Troubleshooting Steps:
-
Conduct kinetic studies to determine the equilibrium time for adsorption.
-
Ensure your experimental setup provides adequate mixing to keep the adsorbent suspended.
-
-
-
pH: The pH of the solution can affect the surface charge of the adsorbent and the speciation of the contaminant, although for a neutral molecule like 2-Ethyl-2,4-dimethyl-1,3-dioxolane, the effect may be less pronounced than for ionizable compounds.
FAQ 8: How do I regenerate the spent adsorbent?
-
Thermal Regeneration: This is a common method for activated carbon but requires high temperatures and can be energy-intensive.
-
Solvent Extraction: It may be possible to desorb the compound using a suitable solvent, but this creates a secondary waste stream to manage.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
-
Preparation: In a suitable reaction vessel, add a known volume of the wastewater containing 2-Ethyl-2,4-dimethyl-1,3-dioxolane.
-
pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M H₂SO₄ or HCl) to achieve the target pH (e.g., pH 3).
-
Reaction: Maintain the reaction mixture at a constant temperature (e.g., 25°C) with continuous stirring.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately neutralize the sample by adding a small amount of a suitable base (e.g., 0.1 M NaOH) to stop the hydrolysis reaction.
-
Analysis: Analyze the samples for the concentration of 2-Ethyl-2,4-dimethyl-1,3-dioxolane using an appropriate analytical method (e.g., GC-MS).
Protocol 2: Photocatalytic Oxidation with UV/H₂O₂
-
Preparation: Fill a UV-transparent reaction vessel with a known volume of the wastewater.
-
Reagent Addition: Add the desired concentration of hydrogen peroxide (e.g., from a 30% stock solution). Ensure complete mixing.
-
Irradiation: Begin irradiating the solution with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).
-
Sampling: At predetermined time points, collect samples from the reactor.
-
Quenching: If necessary, quench any residual H₂O₂ by adding a small amount of sodium sulfite.
-
Analysis: Determine the concentration of the target compound in each sample.
Protocol 3: Adsorption Isotherm Study
-
Adsorbent Preparation: Prepare a series of flasks each containing a fixed volume of wastewater.
-
Adsorbent Dosing: Add varying amounts of dried activated carbon to each flask.
-
Equilibration: Agitate the flasks on a shaker at a constant temperature for a predetermined equilibrium time (e.g., 24 hours).
-
Separation: Separate the adsorbent from the liquid phase by filtration or centrifugation.
-
Analysis: Measure the final concentration of 2-Ethyl-2,4-dimethyl-1,3-dioxolane in the liquid phase.
-
Data Modeling: Plot the amount of compound adsorbed per unit mass of adsorbent versus the equilibrium concentration and fit the data to an isotherm model (e.g., Freundlich or Langmuir).
Data Summary Tables
| Parameter | Acid Hydrolysis | UV/H₂O₂ | Adsorption (Activated Carbon) |
| Primary Mechanism | Cleavage of acetal bond | Oxidation by •OH radicals | Surface adhesion |
| Key Operating Factor | pH | H₂O₂ dose, UV intensity | Adsorbent dose, contact time |
| Typical Byproducts | Propionaldehyde, 1,2-propanediol | CO₂, H₂O, intermediate organics | None in solution |
| Potential Interferences | Buffering capacity of water | UV absorbing compounds, •OH scavengers | Competing organic compounds |
References
-
Adsorption of 1,4-Dioxane from Aqueous Solutions onto Various Activated Carbons. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Kinetics of 1,4-Dioxane Adsorption by AmberSorb and Granular Activated Carbon. (2024). PMC. Retrieved March 4, 2026, from [Link]
-
The Oxidation of Acetals by Ozone. (n.d.). Canadian Science Publishing. Retrieved March 4, 2026, from [Link]
-
Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation: Pilot-Scale Experiments and Process Analysis. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. (2008). American Chemical Society. Retrieved March 4, 2026, from [Link]
-
An Operator's Guide To AOP. (2014). Water Online. Retrieved March 4, 2026, from [Link]
-
Wastewater Treatment: Advanced Oxidation Processes. (n.d.). AIMPLAS. Retrieved March 4, 2026, from [Link]
-
Analysis of common problems in industrial wastewater treatment and countermeasures. (2021). IOPscience. Retrieved March 4, 2026, from [Link]
-
Adsorption Behavior and Kinetics of 1,4-Dioxane by Carbon Aerogel. (2024). MDPI. Retrieved March 4, 2026, from [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]
-
The Oxidation of Acetals by Ozone. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Adsorption and coagulation in wastewater treatment – Review. (2021). AKJournals. Retrieved March 4, 2026, from [Link]
-
Oxidation of cyclic acetals by ozone in ionic liquid media. (2025). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Advanced Oxidation Processes - Definition. (n.d.). AWC - RO Chemicals. Retrieved March 4, 2026, from [Link]
-
Common Industrial Water Treatment System Issues and How to Fix Them. (2017). SAMCO. Retrieved March 4, 2026, from [Link]
-
Advanced oxidation process. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
- 3. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Overcoming challenges in the scale-up of 2-Ethyl-2,4-dimethyl-1,3-dioxolane production
[1]
Status: Operational Ticket ID: SC-DIOX-24-02 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering challenges in scaling the production of 2-Ethyl-2,4-dimethyl-1,3-dioxolane (CAS: 6290-17-1 / related isomers). This cyclic ketal, derived from 2-butanone (MEK) and 1,2-propanediol , presents a unique set of thermodynamic and kinetic hurdles when moving from bench (100 mL) to pilot scale (20 L+).
This guide addresses the three most common failure modes reported by our users:
-
Stalled Conversion: Inability to push the equilibrium past 60–70%.
-
"Phantom" Impurities: Persistent double peaks in GC/HPLC analysis.
-
Product degradation: Acid-catalyzed hydrolysis during final distillation.[1]
Module 1: Reaction Equilibrium & Water Removal
User Question:
"I am using p-Toluenesulfonic acid (pTSA) with toluene in a Dean-Stark setup. My conversion stalls at 65% after 12 hours. Adding more catalyst doesn't help. What is wrong?"
Technical Diagnosis:
You are fighting Le Chatelier’s principle.[1] The ketalization of MEK is thermodynamically disfavored compared to aldehyde acetalization. The steric bulk of the ketone (2-butanone) and the secondary alcohol group in 1,2-propanediol create a "loose" transition state that is highly sensitive to water concentration.
The Root Cause: Inefficient water removal. At scale, the mass transfer limit of the azeotrope often prevents the water concentration in the bulk phase from dropping below the critical threshold (typically <500 ppm) required to drive the reaction to >95% completion.
Troubleshooting Protocol:
| Parameter | Bench Scale (Standard) | Scale-Up Recommendation (Optimized) |
| Solvent | Toluene (BP 110°C) | Cyclohexane (BP 81°C) or Petroleum Ether |
| Why? | Toluene/Water azeotrope is 20% water.[1] | Cyclohexane/Water azeotrope is 8.5% water, but it boils lower, preventing thermal degradation and allowing faster turnover of the solvent volume. |
| Entrainer Ratio | 1:1 Solvent:Reactants | 2:1 Solvent:Reactants (Higher dilution favors cyclization over polymerization).[1] |
| Catalyst | pTSA Monohydrate | Amberlyst-15 (Dry) or pTSA (Anhydrous) .[1] Never use monohydrate without pre-drying. |
Advanced Solution: Reactive Distillation / Pervaporation
For scales >50L, replace the Dean-Stark trap with a pervaporation membrane loop (hydrophilic zeolite membrane) to selectively remove water from the reflux stream without requiring phase separation.
Module 2: Stereochemistry & The "Impurity" Phantom
User Question:
"My GC trace shows two distinct peaks with a ratio of approx. 60:40. I suspect contamination, but mass spec shows identical molecular weights. How do I purify this?"
Technical Diagnosis:
Do not attempt to purify this. You are observing diastereomers , not impurities.
The Science: The product has two chiral centers:[2]
-
C2: Derived from the carbonyl carbon of 2-butanone (prochiral center becoming chiral).[1]
-
C4: Derived from the chiral center of 1,2-propanediol.[1]
This results in cis and trans isomers (geometric isomers) regarding the ethyl/methyl groups on the dioxolane ring. These isomers have slightly different boiling points (often
Visualization: Stereochemical Pathway
Caption: Formation of diastereomers (cis/trans) is inherent to the reaction mechanism due to the asymmetry of both starting materials.[1]
Action Item: Report the product as a "mixture of cis/trans isomers." Separation requires high-plate-count fractional distillation or preparative HPLC, which is economically unviable and usually unnecessary for downstream applications (e.g., solvent use or fuel additives).
Module 3: Work-up & Isolation (Preventing Reversion)
User Question:
"The reaction looked good by TLC, but after vacuum distillation, the receiver flask contained mostly starting material (MEK). What happened?"
Technical Diagnosis:
Acid-Catalyzed Reversion. You likely distilled the product without fully neutralizing the catalyst.[1] At high temperatures (distillation), even trace acidity, combined with trace moisture (from the air or wet glassware), will catalyze the reverse reaction (hydrolysis) almost instantly.
The "Self-Validating" Work-up Protocol:
-
Cool Down: Cool reaction mixture to <30°C.
-
Neutralization (Critical Step):
-
Do NOT use aqueous bicarbonate wash (introduces water).
-
Use: Solid Sodium Methoxide (0.1 eq) or Sodium Carbonate (anhydrous) .
-
Stir for 30 minutes.
-
-
Verification: Spot an aliquot on wet pH paper. It must read pH 8–9.
-
Filtration: Filter off the solid salts.[1]
-
Distillation: Distill under reduced pressure (vacuum).
-
Pro-Tip: Add a spatula tip of solid CaCO3 or Triethylamine to the distillation pot. This acts as a "buffer" to neutralize any acid liberated during heating.
-
Module 4: Process Intensification (Flow Chemistry)
User Question:
"We need to produce 100 kg/month . Is batch processing still safe?"
Technical Diagnosis:
While safe, batch processing is inefficient due to the large volume of solvent required for azeotropic distillation. A Continuous Flow approach is superior for this scale.
Recommended Workflow: Flow Reactor
Caption: Continuous flow setup allows for high-pressure superheating, increasing reaction rate while managing water removal via flash evaporation.[1]
References & Authority
-
Azeotropic Distillation Agents: RSC Advances, 2023.[1] "1,3-Dioxolane compounds as biobased reaction media." (Confirms Cyclohexane/Petroleum Ether efficacy over Benzene).[1][3]
-
Catalyst Neutralization: BenchChem Protocols, 2025. "Acetal Protection of Aldehydes using p-Toluenesulfonic Acid." (Highlights the necessity of base quenching before workup).
-
Stereochemistry & Isomers: Journal of Organic Chemistry, "Improved synthesis and absolute configuration of dioxolane derivatives."[4] (Validates the existence of separable diastereomers in substituted dioxolanes).
-
Flow Chemistry Scale-Up: Reaction Chemistry & Engineering, 2018.[1] "Solketal production in a solvent-free continuous flow process." (Analogous chemistry demonstrating flow reactor benefits for ketalization).
For further assistance, please contact the Process Chemistry Division with your specific batch records.[1]
The Olfactory Puzzle of Dioxolanes: A Comparative Guide to the Odor Thresholds of Isomers
For researchers, flavor and fragrance chemists, and professionals in drug development, understanding the intricate relationship between molecular structure and sensory perception is paramount. The dioxolane functional group, a five-membered cyclic acetal, is present in a variety of natural and synthetic compounds, some of which possess potent and distinct odors. A critical aspect of characterizing these odorous compounds is their odor threshold, the minimum concentration at which they can be detected by the human nose. This guide provides a comparative study of the odor thresholds of various dioxolane isomers, delving into the profound impact of stereochemistry and substitution patterns on olfactory perception. We will explore the experimental methodologies used to determine these thresholds, underpinned by the principles of scientific integrity and supported by experimental data.
The Decisive Role of Stereochemistry in Dioxolane Odor Perception
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a dramatic effect on its biological activity, including its interaction with olfactory receptors. Dioxolane isomers, with their potential for multiple chiral centers, offer a compelling case study in this phenomenon. Even subtle changes in the three-dimensional structure can lead to significant differences in both the perceived odor character and the odor threshold.
A notable example is the case of 2-methyl-4-phenyl-1,3-dioxolane, for which the odor thresholds of all four stereoisomers have been determined. This data, presented in Table 1, clearly illustrates the olfactory variance between the cis and trans diastereomers, as well as between their respective enantiomers.
Table 1: Odor Thresholds and Descriptors of 2-Methyl-4-phenyl-1,3-dioxolane Stereoisomers
| Isomer | Configuration | Odor Threshold (µg/L of air) | Odor Descriptor |
| cis-Isomer 1 | (2R,4S) | 125 | Strong, clear, indole, rose-jasmine |
| cis-Isomer 2 | (2S,4R) | 384 | Styrene, indole, skatole, hyacinths |
| trans-Isomer 1 | (2S,4S) | 384 | Floral, woody, diphenyl ether, rose, animal, chocolate note |
| trans-Isomer 2 | (2R,4R) | 589 | Floral, lilac, woody, orange liquid, chocolate note |
Data sourced from Pickenhagen & Schatkowski (2001).[1]
The data reveals that the (2R,4S)-cis isomer is the most potent of the four, with the lowest odor threshold. This significant difference in potency among stereoisomers underscores the high degree of selectivity of the human olfactory receptors involved in their detection.
Another dioxolane derivative of significant interest due to its potent and often problematic odor is 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). This compound, often found as a byproduct in resin manufacturing, has been responsible for taste and odor episodes in drinking water.[2] Its odor is described as "sickening sweet" or "medicinal sweet".[2][3] The odor threshold for a stable cis/trans isomer mixture (in a 60:40 ratio) has been determined to be between 5 and 10 ng/L in water.[2][3] While the individual odor thresholds for the cis and trans isomers of 2-EMD are not explicitly detailed in the available literature, the significant differences observed for other chiral molecules suggest that they would likely also exhibit distinct olfactory properties.
Experimental Determination of Odor Thresholds: A Methodological Deep Dive
The determination of odor thresholds is a specialized sensory analysis that requires a combination of analytical instrumentation and trained human assessors. The gold-standard technique for this purpose is Gas Chromatography-Olfactometry (GC-O).[4]
The Principle of Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of a gas chromatograph with the unparalleled sensitivity and specificity of the human nose as a detector.[4] In a typical GC-O setup, the effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is humidified and directed to a sniffing port, where a trained panelist, or "sniffer," evaluates the odor of the eluting compounds.
Aroma Extract Dilution Analysis (AEDA)
A widely used method for determining the relative odor potency and odor thresholds of compounds in a mixture is Aroma Extract Dilution Analysis (AEDA).[5][6][7] This technique involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O. The highest dilution at which an odor is still detectable is recorded as the Flavor Dilution (FD) factor.[5] Compounds with higher FD factors are considered to be more potent odorants in the sample.
Step-by-Step Protocol for Odor Threshold Determination by GC-O and AEDA:
-
Sample Preparation and Purification:
-
Synthesis: Dioxolane isomers are typically synthesized via the acid-catalyzed condensation of a corresponding diol and aldehyde or ketone.[8][9] For example, 2,4-disubstituted-1,3-dioxolanes can be prepared from the reaction of a 1,2-diol with an aldehyde.
-
Purification and Isomer Separation: It is critical to obtain the dioxolane isomers in high purity for accurate sensory analysis. Diastereomers (e.g., cis and trans isomers) can often be separated using preparative chromatography techniques such as column chromatography on silica gel or preparative gas chromatography.[8] The purity of the isolated isomers should be confirmed by analytical techniques like GC-MS and NMR spectroscopy.
-
-
Preparation of Standard Solutions:
-
A stock solution of the purified dioxolane isomer is prepared in a suitable, odor-free solvent (e.g., diethyl ether or purified water) at a precise concentration.
-
A series of stepwise dilutions (e.g., 1:1, 1:2, or 1:10) of the stock solution are prepared. The choice of dilution factor can influence the precision of the final threshold value.[10]
-
-
GC-O Analysis:
-
Instrumentation: A gas chromatograph equipped with a column of appropriate polarity for the separation of the target analytes, an effluent splitter, a conventional detector (FID or MS), and a sniffing port. For chiral separations, a chiral GC column is essential.
-
Analysis of Dilutions: Each dilution is injected into the GC-O system, starting with the most dilute sample.
-
Olfactory Evaluation: A panel of trained sensory assessors sniffs the effluent at the olfactory port. The assessors record the retention time at which an odor is detected and provide a description of the odor character.
-
Threshold Determination: The analysis continues with progressively more concentrated solutions until the odor of the target dioxolane isomer is detected by the panelist. The concentration of the isomer in the most dilute sample in which it was detected is reported as its odor detection threshold. The geometric mean of the thresholds determined by several panelists is often reported to account for individual variations in olfactory sensitivity.[10]
-
The Molecular Basis of Odor Perception in Dioxolane Isomers: A Structure-Odor Relationship Perspective
The significant differences in odor thresholds among dioxolane isomers can be attributed to the specific interactions between these molecules and the olfactory receptors in the nasal epithelium. The "lock and key" model of olfaction posits that the shape and electronic properties of an odorant molecule determine its ability to bind to and activate specific olfactory receptors.
Key structural features that influence the odor of dioxolanes include:
-
Stereochemistry: As demonstrated with 2-methyl-4-phenyl-1,3-dioxolane, the relative and absolute configuration of substituents on the dioxolane ring are critical. The precise three-dimensional shape of an isomer determines its fit within the chiral binding pocket of an olfactory receptor.
-
Nature and Position of Substituents: The type of substituent (e.g., alkyl vs. aryl) and its position on the dioxolane ring significantly impact the molecule's overall shape, polarity, and volatility, all of which affect its interaction with olfactory receptors and, consequently, its odor profile and threshold. For instance, the presence of an ethyl group at the 2-position in 2-ethyl-4-methyl-1,3-dioxolane results in a very low odor threshold and a characteristic "sickening sweet" odor.[2][3]
Conclusion and Future Directions
This comparative guide highlights the profound influence of isomerism on the odor thresholds of dioxolanes. The available data, particularly for the stereoisomers of 2-methyl-4-phenyl-1,3-dioxolane, provides compelling evidence for the high degree of stereospecificity in human olfaction. The use of robust analytical techniques like Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis is essential for accurately determining these sensory thresholds.
While this guide provides a solid foundation, further research is needed to expand our understanding of the structure-odor relationships within the broader class of dioxolane compounds. Specifically, a systematic study of the odor thresholds of a wider range of positional and constitutional isomers with varying substituents would provide a more comprehensive dataset. Such research, coupled with advances in computational modeling of odorant-receptor interactions, will undoubtedly pave the way for a more predictive understanding of odor, with significant implications for the flavor, fragrance, and pharmaceutical industries.
References
- Acree, T. E. (1997). The analysis of odor-active volatiles in foods. In Techniques for analyzing food aroma (pp. 1-20). CRC press.
- Bruchet, A., Hochereau, C., & Campos, C. (2007). An acute taste and odour episode solved by olfactory GC-MS. Water Science and Technology, 55(5), 189-195.
- Grosch, W. (1993). Detection of potent odorants in foods by aroma extract dilution analysis. Trends in Food Science & Technology, 4(3), 68-73.
- Noblet, J. A., Staudte, P. B., & Suffet, I. H. (1997). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 35(8), 69-76.
- Feng, Y., Cai, Y., Sun-Waterhouse, D., Cui, C., Su, G., Lin, L., & Zhao, M. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O)
- Ferreira, V., Ortín, N., & Escudero, A. (2002). Aroma extract dilution analysis. Precision and optimal experimental design. Journal of agricultural and food chemistry, 50(6), 1645-1651.
-
Leffingwell, J. C. (n.d.). Chirality & Odour Perception: The 2-Methyl-4-phenyl-[5][10]dioxolanes. Leffingwell & Associates. Retrieved from [Link]
- Brattoli, M., de Gennaro, G., de Pinto, V., Loiotile, A. D., Lovascio, S., & Penza, M. (2013). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Sensors, 13(12), 16759-16800.
- Pickenhagen, W., & Schatkowski, D. (2001). U.S.
- Gąsowska, A., & Jeleń, H. H. (2019). Isomers and odor or nose as stereochemist. Chemistry-Didactics-Ecology-Metrology, 24(1-2), 101-114.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Synthesis of Dioxolanes and Oxazolidines via a Desymmetrization Acetalization/Michael Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxolane, 2,2-dimethyl- [webbook.nist.gov]
- 7. Frontiers | Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants [frontiersin.org]
- 8. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and sensorial properties of 2-alkylalk-2-enals and 3-(acetylthio)-2-alkyl alkanals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
The Uncharted Potential: Evaluating 2-Ethyl-2,4-dimethyl-1,3-dioxolane as a Chiral Auxiliary in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity, a critical factor in the development of enantiomerically pure pharmaceuticals.[1][2] While a host of auxiliaries have been developed and extensively studied, this guide delves into the theoretical efficacy and potential of a lesser-explored candidate, 2-Ethyl-2,4-dimethyl-1,3-dioxolane, by juxtaposing it with established, high-performance chiral auxiliaries.
An extensive review of scientific literature indicates a notable absence of published research specifically detailing the application of 2-Ethyl-2,4-dimethyl-1,3-dioxolane as a chiral auxiliary.[3] This guide, therefore, embarks on a theoretical exploration grounded in the well-established principles of asymmetric synthesis, offering a forward-looking perspective for researchers seeking novel synthetic tools. We will dissect its hypothetical mechanism of action, benchmark its potential against industry-standard auxiliaries like Evans' oxazolidinones, and provide a framework for its experimental validation.
The Principle of Chiral Auxiliaries: A Temporary Guide to Asymmetry
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to stereoselectively form one enantiomer over the other.[1] The auxiliary is subsequently removed, having fulfilled its role in inducing chirality, and can often be recovered for reuse.[1] This strategy is a cornerstone of modern organic synthesis, particularly in the early phases of drug development where reliable and versatile methods for obtaining enantiomerically pure compounds are essential.[4]
The fundamental workflow of employing a chiral auxiliary can be visualized as a three-stage process:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
2-Ethyl-2,4-dimethyl-1,3-dioxolane: A Theoretical Contender
While direct experimental data is lacking, the structure of 2-Ethyl-2,4-dimethyl-1,3-dioxolane, a cyclic acetal, provides a basis for predicting its potential as a chiral auxiliary.[5] Derived from the reaction of a ketone with a chiral diol, its rigid five-membered ring and substituents could create a sterically biased environment.[3]
Hypothetical Mechanism of Action and Synthesis
The synthesis of a chiral 2-Ethyl-2,4-dimethyl-1,3-dioxolane would likely involve the acid-catalyzed reaction of 2-butanone with an enantiomerically pure 1,2-propanediol. The resulting dioxolane would possess two stereocenters.
To function as a chiral auxiliary, an acyl group could be attached at the C2 position, creating a substrate for enolate formation. The steric bulk of the ethyl and methyl groups on the dioxolane ring would then be expected to direct the approach of an incoming electrophile to the less hindered face of the enolate.
Caption: Hypothetical mechanism for a diastereoselective enolate alkylation.
The Gold Standard: A Comparative Analysis with Evans' Oxazolidinones
Evans' Oxazolidinones: A Proven Workhorse
The high degree of stereocontrol is attributed to the formation of a rigid, chelated Z-enolate, where one face is effectively blocked by a substituent on the oxazolidinone ring, directing the electrophile to the opposite face.[7]
Caption: Simplified workflow for an Evans' oxazolidinone-mediated alkylation.
Comparative Performance Metrics
The following table provides a comparative overview based on established data for Evans' oxazolidinones and the theoretical potential of 2-Ethyl-2,4-dimethyl-1,3-dioxolane.
| Feature | Evans' Oxazolidinones | 2-Ethyl-2,4-dimethyl-1,3-dioxolane (Theoretical) |
| Diastereoselectivity | Excellent (often >99% de)[7] | Potentially moderate to high, dependent on substituent effects. |
| Substrate Scope | Broad (alkylations, aldol reactions, etc.)[6] | Likely applicable to enolate-based reactions. |
| Cleavage Conditions | Mild to moderate (e.g., LiOH/H₂O₂, LiBH₄)[7] | Expected to be acid-labile for cleavage.[8] |
| Auxiliary Recovery | Generally good. | Potentially recoverable after cleavage. |
| Starting Materials | Readily available chiral amino alcohols.[9] | Readily available chiral 1,2-propanediol.[5] |
| Predictability | High, well-understood models.[7] | Low, requires experimental validation. |
Experimental Roadmap for Validation
To transition 2-Ethyl-2,4-dimethyl-1,3-dioxolane from a theoretical construct to a validated tool, a systematic experimental approach is necessary.
Protocol 1: Synthesis of the Chiral Auxiliary Adduct
Objective: To synthesize the N-acyl derivative of 2-Ethyl-2,4-dimethyl-1,3-dioxolane.
Materials:
-
(R)- or (S)-1,2-Propanediol
-
2-Butanone
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
-
Acylating agent (e.g., propionyl chloride)
-
Anhydrous solvent (e.g., toluene)
-
Base (e.g., triethylamine)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the chiral 1,2-propanediol and 2-butanone in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid and reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and neutralize the acid with a mild base.
-
Purify the resulting 2-Ethyl-2,4-dimethyl-1,3-dioxolane by distillation.
-
To a solution of the purified dioxolane in an anhydrous solvent, add triethylamine followed by the dropwise addition of the acylating agent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction and purify the acylated product by column chromatography.
Protocol 2: Diastereoselective Enolate Alkylation
Objective: To assess the diastereoselectivity of the alkylation of the enolate derived from the chiral auxiliary adduct.
Materials:
-
Synthesized chiral auxiliary adduct
-
Anhydrous THF
-
Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the chiral auxiliary adduct in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of LDA and stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent dropwise and continue stirring at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC analysis.[10]
Conclusion and Future Outlook
While 2-Ethyl-2,4-dimethyl-1,3-dioxolane remains an unexplored entity in the realm of chiral auxiliaries, its structural features suggest a potential for inducing asymmetry in chemical transformations. This guide has laid a theoretical foundation for its evaluation, drawing parallels with the highly successful Evans' oxazolidinones. The true measure of its efficacy, however, awaits rigorous experimental validation.
The provided experimental protocols offer a starting point for researchers intrigued by the possibility of expanding the toolkit of chiral auxiliaries. Should 2-Ethyl-2,4-dimethyl-1,3-dioxolane demonstrate even moderate levels of diastereoselectivity, it could represent a novel and cost-effective option for specific applications in asymmetric synthesis. The journey from theoretical potential to practical utility is a long but potentially rewarding one, and the exploration of new chiral auxiliaries remains a vital endeavor in the continuous pursuit of more efficient and selective chemical synthesis.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2018). RSC Publishing. [Link]
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (2003). ACS Publications. [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). [Link]
-
Chiral Auxiliaries – Principles and Recent Applications. (2004). Synlett. [Link]
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-42. [Link]
-
PubChem. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. [Link]
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). (1999). ResearchGate. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2017). Journal of the Mexican Chemical Society. [Link]
-
PubChem. 2-Ethyl-2,4-dimethyl-1,3-dioxane. [Link]
-
SIELC Technologies. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. [Link]
-
Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. (2012). PubMed. [Link]
- CN103087034A - Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol.
-
Asymmetric Synthesis. University of Calgary. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam and (2R). (2000). Sciforum. [Link]
-
Wat. Set. Tech. Vol. 40, No. 6, pp. 293-298, 1990. (1999). ResearchGate. [Link]
-
Showing Compound cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (FDB009181). (2010). FooDB. [Link]
-
CO2-Derived Methylene Oxazolidinone. ORBi. [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. (2023). MDPI. [Link]
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- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
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Spectroscopic Comparison Guide: 2-Ethyl-2,4-dimethyl-1,3-dioxolane and Its Analogues
As a Senior Application Scientist, I frequently encounter challenges in the laboratory when researchers attempt to differentiate highly similar cyclic acetals and ketals. Compounds like 2-Ethyl-2,4-dimethyl-1,3-dioxolane (ETMD) and its analogues are increasingly critical as bio-based green solvents, fuel additives, and robust protecting groups in complex organic synthesis[1].
However, their structural similarities—coupled with the presence of multiple stereocenters (yielding cis and trans diastereomers)—make spectroscopic characterization a frequent bottleneck. This guide provides an objective, data-driven comparison of ETMD against two primary analogues: 2,2,4-Trimethyl-1,3-dioxolane (TMD) and 2-Ethyl-4-methyl-1,3-dioxolane (EMD) . By understanding the causality behind their spectroscopic signatures and employing self-validating experimental workflows, you can ensure absolute structural confidence in your syntheses.
Molecular Architecture & Causality in Spectroscopy
To master the spectroscopy of 1,3-dioxolanes, one must first understand the causality dictated by their molecular architecture. The defining feature of these molecules is the C2 position within the five-membered dioxolane ring.
-
Acetals vs. Ketals: EMD is an acetal (derived from propanal), meaning it retains a proton at the C2 position. In contrast, ETMD and TMD are ketals (derived from 2-butanone and acetone, respectively), meaning the C2 position is fully substituted with alkyl groups.
-
Spectroscopic Causality: The presence or absence of this C2 proton is the single most diagnostic feature in ¹H NMR. Furthermore, the inductive electron-donating effect of the additional alkyl groups in ketals paradoxically deshields the C2 carbon in ¹³C NMR due to the polarization of the adjacent C–O bonds [2].
-
Stereochemistry: Because these molecules possess chiral centers at C2 and C4, they exist as cis and trans diastereomeric mixtures. You will routinely observe peak doubling in both NMR and GC traces. This is not an impurity; it is a fundamental physical property of the synthesized product.
Spectroscopic Data Comparison
The following tables synthesize the definitive spectroscopic markers used to differentiate these three analogues.
Table 1: Structural & Physical Properties
| Compound | Classification | Carbonyl Precursor | Diol Precursor | Molecular Weight |
| ETMD (2-Ethyl-2,4-dimethyl-1,3-dioxolane) | Ketal | 2-Butanone | 1,2-Propanediol | 130.18 g/mol |
| TMD (2,2,4-Trimethyl-1,3-dioxolane) | Ketal | Acetone | 1,2-Propanediol | 116.16 g/mol |
| EMD (2-Ethyl-4-methyl-1,3-dioxolane) | Acetal | Propanal | 1,2-Propanediol | 116.16 g/mol |
Table 2: ¹H NMR Diagnostic Chemical Shifts (CDCl₃, 400 MHz)
Note: Chemical shifts are approximate and will present as complex multiplets or doubled peaks due to cis/trans diastereomerism.
| Proton Environment | ETMD (Ketal) | TMD (Ketal) [1] | EMD (Acetal) |
| C2 - Acetal Proton | Absent | Absent | ~4.8 ppm (t) |
| C2 - Alkyl Substituents | ~0.9 ppm (t, 3H), ~1.6 ppm (q, 2H), ~1.3 ppm (s, 3H) | 1.35 ppm (s, 3H), 1.44 ppm (s, 3H) | ~0.9 ppm (t, 3H), ~1.6 ppm (m, 2H) |
| C4 - Methyl Group | ~1.2 ppm (d, 3H) | 1.18 ppm (d, 3H) | ~1.2 ppm (d, 3H) |
| C4/C5 - Ring Protons | 3.4 – 4.2 ppm (m, 3H) | 3.34 – 4.19 ppm (m, 3H) | 3.4 – 4.1 ppm (m, 3H) |
Table 3: ¹³C NMR & Mass Spectrometry (EI) Data
In mass spectrometry, dioxolanes rarely show a strong molecular ion (
| Analytical Metric | ETMD (Ketal) | TMD (Ketal) [1] | EMD (Acetal) |
| ¹³C: C2 Carbon | ~110.0 ppm | 108.6 ppm | ~104.0 ppm |
| ¹³C: C4/C5 Carbons | ~70.5, ~72.0 ppm | 70.8, 72.1 ppm | ~70.2, ~71.8 ppm |
| MS: Primary Cleavage | m/z 101 | m/z 101 | m/z 87 |
Self-Validating Experimental Protocol: Synthesis & Isolation
To ensure scientific integrity, the synthesis of these analogues must not be a "black box." I strongly advocate for the Dean-Stark acetalization method because it is inherently self-validating. By physically collecting the stoichiometric byproduct (water), you empirically prove the reaction's progress before a single spectroscopic measurement is taken.
Step-by-Step Methodology
-
Reaction Assembly: In a 500 mL round-bottom flask, combine the carbonyl compound (e.g., 2-butanone for ETMD, 1.0 eq) and 1,2-propanediol (1.2 eq).
-
Solvent & Catalyst: Add 200 mL of toluene (acting as the azeotropic solvent) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq).
-
Azeotropic Reflux (The Self-Validating Step): Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C. Causality Check: As the reaction proceeds, water is formed and co-distills with toluene. The water separates in the trap. If you are running a 1-mole scale reaction, the collection of exactly 18 mL of water in the trap visually validates that Le Chatelier's principle has successfully driven the equilibrium to 100% conversion.
-
Quenching: Cool the reaction to room temperature and immediately wash the organic layer with saturated aqueous
. Causality Check: Neutralizing the acid catalyst is critical; failing to do so will cause the dioxolane to revert to its starting materials during distillation. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude product via fractional distillation under reduced pressure to isolate the pure dioxolane mixture (cis/trans).
Mechanistic & Workflow Visualizations
The following diagrams map the logical progression of the synthesis and the spectroscopic decision-making process.
Figure 1: Self-validating workflow for the synthesis and isolation of 1,3-dioxolane analogues.
Figure 2: Logical decision tree for differentiating acetal and ketal dioxolane analogues via NMR.
References
-
Samoilov V, Ni D, Goncharova A, et al. Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization. Molecules. 2020; 25(7):1723.[Link]
-
Senda Y, Ishiyama J, Imaizumi S. Carbon-13 NMR Spectra of Methyl-1,3-dioxolanes. Bulletin of the Chemical Society of Japan. 1977; 50(10):2813-2814.[Link]
-
National Institute of Standards and Technology (NIST). 1,3-Dioxolane, 2,2,4-trimethyl-. NIST Chemistry WebBook, SRD 69.[Link]
Relative reaction rates of dioxolane formation with different aldehydes and ketones
Title : A Comparative Guide to Dioxolane Formation: Relative Reaction Rates of Aldehydes and Ketones
Introduction As a Senior Application Scientist, one of the most frequent synthetic challenges I encounter in drug development is the selective protection of carbonyl groups. The formation of 1,3-dioxolanes via the reaction of aldehydes or ketones with ethylene glycol (acetalization and ketalization, respectively) is a cornerstone methodology in organic synthesis[1]. However, treating all carbonyls as equally reactive is a common pitfall. The kinetics and thermodynamics of dioxolane formation vary wildly depending on the electronic environment and steric bulk of the substrate[2].
This guide objectively compares the relative reaction rates of various aldehydes and ketones, dissects the mechanistic causality behind these differences, and provides self-validating experimental protocols tailored to specific substrate classes.
Mechanistic Causality: Electronics vs. Sterics
The formation of a 1,3-dioxolane is an acid-catalyzed equilibrium process. The reaction proceeds through a protonated carbonyl, followed by nucleophilic attack by ethylene glycol to form a hemiacetal, elimination of water to generate a highly electrophilic oxonium ion, and a final intramolecular cyclization[1].
Figure 1: Acid-catalyzed mechanism of 1,3-dioxolane formation from carbonyls and ethylene glycol.
The relative reaction rate is dictated by two primary factors:
-
Steric Hindrance: During the nucleophilic attack, the carbonyl carbon transitions from trigonal planar (
, 120°) to tetrahedral ( , 109.5°). Ketones, possessing two alkyl/aryl substituents, experience significantly higher steric crowding in the transition state compared to aldehydes, which possess at least one diminutive hydrogen atom. -
Electronic Effects: Alkyl groups are electron-donating via hyperconjugation and inductive effects. The two alkyl groups on a ketone stabilize the partial positive charge on the carbonyl carbon, rendering it less electrophilic than an aldehyde. Conversely, aromatic rings stabilize the ground state of the carbonyl via resonance, which increases the activation energy required to reach the transition state, making aromatic carbonyls slower to react than their aliphatic counterparts[2].
Comparative Data: Relative Reactivity Profiles
To guide synthetic planning, the following table synthesizes the relative kinetic rates and thermodynamic equilibrium positions for standard carbonyl substrates reacting with ethylene glycol at 25°C.
| Substrate | Carbonyl Type | Relative Rate ( | Equilibrium Position ( | Primary Limiting Factor |
| Formaldehyde | Unsubstituted Aldehyde | > 10,000 | Highly favors product | None (Highly electrophilic, minimal sterics) |
| Acetaldehyde | Aliphatic Aldehyde | ~ 1,000 | Favors product | Mild sterics |
| Benzaldehyde | Aromatic Aldehyde | ~ 100 | Favors product | Ground-state resonance stabilization |
| Cyclohexanone | Cyclic Ketone | ~ 10 | Moderately favors product | Relief of I-strain drives forward reaction |
| Acetone | Acyclic Ketone | 1 (Baseline) | Favors reactants | High steric hindrance & inductive stabilization |
| Acetophenone | Aromatic Ketone | < 0.01 | Strongly favors reactants | Severe sterics + resonance stabilization |
Data synthesized from standard kinetic evaluations of acetalization in protic media[3],[2].
Figure 2: Relative reactivity continuum of carbonyl substrates in dioxolane formation.
Experimental Protocols: Self-Validating Systems
Because of the stark differences in
Protocol A: Mild Trace-Acid Acetalization (Optimized for Aldehydes)
Causality: Aldehydes possess highly favorable equilibrium constants. Applying harsh heat or strong acids often leads to unwanted side reactions (e.g., aldol condensation, polymerization). Using a trace amount of acid at room temperature ensures high fidelity and prevents product degradation[4].
-
Preparation: In an oven-dried flask, dissolve the aldehyde (10 mmol) and ethylene glycol (12 mmol, 1.2 eq) in anhydrous methanol (40 mL).
-
Catalysis: Add 0.1 mol% HCl (delivered via a standardized methanolic HCl solution).
-
Reaction: Stir the mixture at ambient temperature (20-25°C) for 30 to 60 minutes. Monitor via TLC.
-
Quenching (Critical Step): Once complete, immediately add 0.15 mol% solid
. Why? Acetals are stable to base but highly sensitive to acid. Neutralizing the trace acid before solvent removal prevents the reverse reaction (hydrolysis) during concentration[4]. -
Isolation: Filter the suspension to remove salts, concentrate in vacuo, and purify via silica gel chromatography. Pro-tip: Pre-treat the silica gel with 1% triethylamine to neutralize the slightly acidic silanol groups, preventing on-column acetal cleavage.
Protocol B: Dean-Stark Ketalization (Optimized for Ketones)
Causality: Acyclic and aromatic ketones have
-
Preparation: In a round-bottom flask, combine the ketone (10 mmol), ethylene glycol (20 mmol, 2.0 eq), and p-toluenesulfonic acid monohydrate (p-TsOH·
, 0.5 mmol, 5 mol%) in toluene (50 mL). -
Apparatus Setup: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux (bath temp ~120°C). As the reaction proceeds, water will co-distill with toluene, condense, and phase-separate at the bottom of the Dean-Stark trap.
-
Monitoring: Continue refluxing until water ceases to accumulate (typically 4-12 hours depending on steric bulk).
-
Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous
(2 x 25 mL) to neutralize the p-TsOH, followed by brine. Dry over anhydrous , filter, and concentrate to yield the ketal.
References
-
Master Organic Chemistry - Hydrates, Hemiacetals, and Acetals. Available at:[Link]
-
ACS Omega - A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at:[Link]
-
Chemical Research in Toxicology - Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy. Available at:[Link]
-
Industrial & Engineering Chemistry Research - CO2-Catalyzed Acetal Formation in CO2-Expanded Methanol and Ethylene Glycol. Available at:[Link]
Sources
2-Ethyl-2,4-dimethyl-1,3-dioxolane proper disposal procedures
Executive Summary: Immediate Action Protocol
Status: FLAMMABLE LIQUID | POTENTIAL PEROXIDE FORMER (CLASS B)
Before removing this chemical from the laboratory shelf, you must answer three critical questions to prevent explosion or regulatory violation:
-
Is the container older than 12 months?
-
Yes:DO NOT OPEN. Visually inspect for crystals or stratification. Contact EHS immediately for remote opening/stabilization.
-
No: Proceed to Step 2.
-
-
Are visible crystals present around the cap or in the liquid?
-
Yes:STOP. Do not touch or move the container. Evacuate the immediate area and contact EHS/Bomb Squad.
-
No: Proceed to Step 3.
-
-
Is the Peroxide Concentration < 20 ppm?
-
Yes: Safe for standard organic solvent disposal.
-
No: Stabilization required prior to waste stream consolidation.[1]
-
Chemical Profile & Hazard Identification
To dispose of 2-Ethyl-2,4-dimethyl-1,3-dioxolane safely, you must understand its specific reactivity profile. It is a cyclic ketal derived from methyl ethyl ketone (MEK) and 1,2-propanediol.
| Property | Data | Operational Implication |
| CAS Number | 2916-28-1 | Use this for accurate waste manifesting. |
| Chemical Class | Cyclic Ketal / Dioxolane | Acid Sensitive: Hydrolyzes to MEK and glycol in acidic waste streams. |
| Flash Point | ~28°C (82°F) (Est.) | D001 Ignitable Waste. Must be grounded during transfer. |
| Peroxide Class | Class B (Concentration Hazard) | Forms explosive peroxides upon distillation or evaporation.[2][3] |
| Stability | Metastable | Susceptible to autoxidation at the C4/C5 positions. |
Expert Insight: Unlike simple ethers (e.g., diethyl ether), dioxolanes are prone to acid-catalyzed hydrolysis. Never consolidate this waste into a container with acidic residues (pH < 4). The exothermic hydrolysis can generate heat and pressure, potentially rupturing the container or volatilizing the flammable MEK byproduct.
Pre-Disposal Assessment & Stabilization
This is the most critical phase. You must validate the chemical state of the material before it enters the waste stream.[2][4]
Protocol A: Peroxide Quantification
-
Reagent: Quantofix® Peroxide 100 test strips (or equivalent).
-
Method: Dip strip into the solvent for 1 second. Wait 15 seconds. Compare color.
| Peroxide Level (ppm) | Action Required |
| 0 - 20 ppm | Green Light: Proceed to packaging. |
| 20 - 100 ppm | Yellow Light: Stabilize immediately (See Protocol B), then dispose. |
| > 100 ppm | Red Light: High Risk. Contact EHS. Do not attempt to stabilize without blast shielding. |
Protocol B: Chemical Stabilization (Reductive Quenching)
If peroxides are detected (20-100 ppm), you must reduce them before transport.
-
Prepare Solution: Make a 20% (w/v) solution of Ferrous Sulfate (
) or Sodium Metabisulfite in water. -
Addition: Add 5 mL of reducing solution per 100 mL of dioxolane waste.
-
Agitation: Gently swirl (do not shake vigorously) for 5 minutes.
-
Retest: Confirm peroxides are < 10 ppm.
-
Labeling: Mark the container "TREATED/STABILIZED [Date]".
Waste Segregation & Packaging Logic
Proper segregation prevents "in-drum" reactions. Use the decision logic below to determine the correct waste stream.
Figure 1: Waste Segregation Decision Tree. This workflow ensures chemical compatibility and regulatory compliance.
Packaging Specifications
-
Container Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Low-density plastics that may swell with organic solvents.
-
-
Headspace: Leave minimum 10% headspace to allow for thermal expansion.
-
Cap: Vented caps are preferred if available, to prevent pressure buildup from slow oxidation or minor hydrolysis.
Regulatory Framework (USA)
Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
EPA Waste Code: D001 (Ignitable Characteristic).
-
Secondary Code: If mixed with other solvents, apply relevant F-codes (e.g., F003 for non-halogenated mixtures including xylene/acetone).
-
DOT Shipping Name: Waste Flammable Liquid, n.o.s. (2-Ethyl-2,4-dimethyl-1,3-dioxolane).
-
DOT Hazard Class: 3
-
Packing Group: III
Disposal Pathways
Primary Method: High-Temperature Incineration The only acceptable final disposal method for this compound is fuel blending followed by incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the dioxolane ring and any potential peroxides.
-
Prohibited Methods:
-
Drain Disposal: Strictly prohibited. Toxic to aquatic life and creates explosion hazards in plumbing.
-
Evaporation: Do not leave caps off in fume hoods. This concentrates peroxides and violates EPA "treatment by dilution" rules.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 252936, 2-Ethyl-2,4-dimethyl-1,3-dioxane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for Class B peroxide formers).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Ethyl-2,4-dimethyl-1,3-dioxolane
Executive Safety Summary
Treat as: Highly Flammable Liquid | Potential Peroxide Former | Skin/Eye Irritant
2-Ethyl-2,4-dimethyl-1,3-dioxolane is a cyclic acetal. While specific data for this exact isomer is often limited in public repositories, its structural analogs (such as 2-ethyl-2-methyl-1,3-dioxolane, CAS 126-39-6) exhibit flash points as low as 13°C (55°F) .
Critical Hazard Directive:
-
Flammability: Vapors are heavier than air and may travel to ignition sources. Grounding/bonding is mandatory during transfer.
-
Solvency: This compound exhibits ether-like solvency. Standard thin nitrile exam gloves provide insufficient protection for prolonged contact or immersion.
-
Stability: As a dioxolane derivative, it has the potential to form explosive peroxides upon prolonged exposure to air/light.
Personal Protective Equipment (PPE) Matrix
Hand Protection (Critical Control Point)
The most common error in handling dioxolanes is relying on standard laboratory nitrile gloves. Dioxolanes can permeate thin nitrile (< 4 mil) in minutes.
| Task Profile | Recommended Material | Brand/Model Examples | Est. Breakthrough |
| Spill Cleanup / Immersion | Laminate / Multilayer | Ansell Barrier®, Silver Shield® | > 480 min |
| Splash Protection (High Risk) | Butyl Rubber | Honeywell Butyl, Ansell ChemTek | > 240 min |
| General Lab Work (Splash only) | Thick Nitrile (Double Gloved) | N-DEX® Free (min 8 mil total) | < 15 min (Splash only) |
Expert Insight: If you must use standard nitrile exam gloves for dexterity, employ the "Double-Glove & Discard" method. Wear two pairs; if the outer pair is splashed, immediately remove it, wash the inner glove, and re-don a fresh outer pair.
Respiratory & Body Protection[1]
-
Respiratory: If working outside a fume hood (not recommended), use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black band).
-
Trigger: Olfactory fatigue is possible; do not rely on smell to detect exposure limits.
-
-
Body: Flame-Resistant (FR) Lab Coat. Avoid synthetic fibers (polyester/nylon) which can melt into skin during a flash fire.
-
Eye: Chemical Splash Goggles (indirect vented). Safety glasses are insufficient for liquid transfer due to the risk of solvent tracking.
Operational Protocols
Safe Transfer Workflow
Objective: Prevent static discharge and inhalation exposure.
-
Engineering Control: Perform all transfers inside a certified chemical fume hood with the sash at the working height.
-
Static Management:
-
Ensure the receiving vessel is grounded.
-
If transferring > 1L, use a bonding wire between the source and receiving container.
-
Reasoning: Non-conductive organic solvents can generate static charges > 3000V during pouring, sufficient to ignite vapors (MIE < 0.2 mJ).
-
-
Peroxide Check: Before distilling or evaporating to dryness, test for peroxides using KI starch paper or quant strips. If > 10 ppm, treat before concentrating.
Emergency Spill Response Logic
Scenario: 500mL bottle breakage on benchtop.
Figure 1: Decision logic for responding to flammable dioxolane spills. Note the prohibition of paper towels, which increase surface area for evaporation and flammability.
Disposal & Waste Management
Do not dispose of down the drain. This chemical is an organic solvent and must be segregated.
-
Waste Stream: Non-Halogenated Organic Solvents (Flammable).
-
Container: High-density polyethylene (HDPE) or glass carboys.
-
Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions.
-
Labeling: Must include "Flammable" and "Irritant" pictograms.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
